molecular formula C18H15ClN2 B1306185 4-(9H-Carbazol-9-yl)aniline hydrochloride CAS No. 312700-07-5

4-(9H-Carbazol-9-yl)aniline hydrochloride

Cat. No.: B1306185
CAS No.: 312700-07-5
M. Wt: 294.8 g/mol
InChI Key: CFQROJKMLJRSAL-UHFFFAOYSA-N
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Description

4-(9H-Carbazol-9-yl)aniline hydrochloride is a chemical compound with the molecular formula C18H14N2·HCl. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is to first prepare 9H-carbazole-9-amine, which is then reacted with aniline under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of 4-(9H-Carbazol-9-yl)aniline hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Carbazol-9-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

4-(9H-Carbazol-9-yl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9H-Carbazol-9-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .

Comparison with Similar Compounds

Similar Compounds

  • 4-(9H-Carbazol-9-yl)phenylboronic acid
  • 9-(4-Aminophenyl)carbazole hydrochloride
  • 4,4’-Di(9-carbazolyl)biphenyl

Uniqueness

4-(9H-Carbazol-9-yl)aniline hydrochloride is unique due to its specific structural features that enhance its performance in organic electronic applications. Compared to similar compounds, it offers better stability and efficiency in charge transport, making it a preferred choice for high-performance OLEDs and OTFTs .

Properties

IUPAC Name

4-carbazol-9-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2.ClH/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20;/h1-12H,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQROJKMLJRSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383516
Record name 4-(9H-Carbazol-9-yl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312700-07-5
Record name 4-(9H-Carbazol-9-yl)aniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is 9-(4-Aminophenyl)carbazole hydrochloride a compound of interest in the synthesis of electrochromic polymers?

A1: 9-(4-Aminophenyl)carbazole hydrochloride, also known as 4-(9H-Carbazol-9-yl)aniline hydrochloride, serves as a crucial monomer in the palladium-catalyzed polymerization reaction. This compound, denoted as M3 in the study, reacts with either 2,7-dibromo-9-(2-ethylhexyl)-carbazole (M1) or 2,7-dibromo-9-t-butyloxycarbonyl-carbazole (M2) to form the polymer backbone. [] The resulting polymers, termed polyiminocarbazolylenes, exhibit promising electrochromic properties. The presence of the carbazole unit in M3 contributes to the polymer's ability to undergo reversible oxidation and reduction, leading to visually detectable color changes. []

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